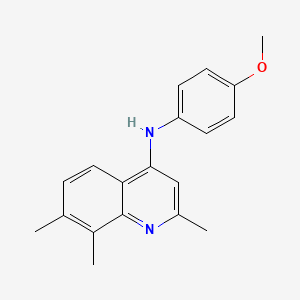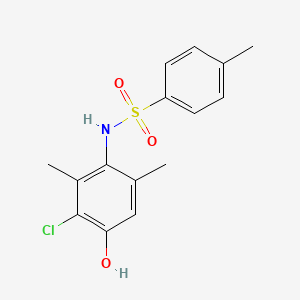![molecular formula C19H21NO5 B5668850 4-methylphenyl 4-[(2,5-dimethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5668850.png)
4-methylphenyl 4-[(2,5-dimethoxyphenyl)amino]-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical methods, including ring-opening reactions and catalytic acylation. For instance, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone and characterized through FT-IR, 1H NMR, UV-Vis, TGA, DTA, and single crystal X-ray diffraction (Nayak et al., 2014).
Molecular Structure Analysis
The molecular structure and characteristics of related compounds have been extensively studied using various spectroscopic and X-ray diffraction techniques. The FT-IR and FT-Raman spectra, vibrational wavenumbers, and molecular electrostatic potential maps provide detailed insights into the molecular structure, including bond strengths and charge distribution (Raju et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving related compounds often lead to the formation of new compounds with diverse properties. For example, methyl 2-benzoylamino-3-oxobutanoate reacts with hydrazines to produce 4-benzoylamino-3-methyl-1H-pyrazol-5(2H)-one and its derivatives through a series of transformations (Bratušek et al., 1998).
Physical Properties Analysis
The physical properties, such as thermal stability and absorption wavelengths, can be determined through TGA, DTA analysis, and UV-Vis spectrophotometry. These properties are crucial for understanding the stability and behavior of compounds under various conditions (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for charge transfer within molecules, can be inferred from HOMO and LUMO analysis, NBO analysis, and molecular docking studies. These analyses reveal insights into the stability, charge delocalization, and possible interactions with biological molecules (Vanasundari et al., 2018).
特性
IUPAC Name |
(4-methylphenyl) 4-(2,5-dimethoxyanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-4-6-14(7-5-13)25-19(22)11-10-18(21)20-16-12-15(23-2)8-9-17(16)24-3/h4-9,12H,10-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUOQKXSVUISIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200955 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5668775.png)
![4-[2-(1H-pyrazol-1-yl)ethyl]-1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidine](/img/structure/B5668784.png)
![2-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5668803.png)


![4-[4-(dimethylamino)benzylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5668823.png)
![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5668830.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5668834.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5668838.png)
![3-[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]benzoic acid](/img/structure/B5668856.png)
![3-fluoro-2-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5668861.png)
![6-methyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5668864.png)
![2-ethyl-9-(3-isoxazolylcarbonyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5668870.png)
![4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5668880.png)